8-Bromo-2-chloroquinolin-4-amine
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Overview
Description
8-Bromo-2-chloroquinolin-4-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 8th and 2nd positions, respectively, and an amine group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinolin-4-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinoline, followed by amination at the 4th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or other nucleophiles can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Bromo-2-chloroquinolin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinolin-4-amine
- 5-Bromoquinolin-8-ol
Comparison: 8-Bromo-2-chloroquinolin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit distinct antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1260798-76-2 |
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Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-2-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13) |
InChI Key |
YFHKJIBSGWJZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl |
Origin of Product |
United States |
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